Phenylazo phenyl sulfone
Description
Significance of Azo and Sulfone Functionalities in Organic Chemistry
The phenylazo phenyl sulfone molecule contains two key functional groups: an azo group and a sulfone group. The azo group, characterized by a nitrogen-nitrogen double bond (-N=N-), is a chromophore, meaning it is responsible for the color of many dyes and pigments. In addition to their use as colorants, azo compounds are important in medicinal chemistry and materials science.
The sulfone group (-SO2-) is known for its electron-withdrawing nature and its ability to stabilize adjacent carbanions. This functionality is a common feature in many pharmaceuticals and agrochemicals. The presence of both the azo and sulfone groups in this compound results in a molecule with a unique combination of chemical and physical properties.
Overview of Arylazo Sulfones as a Class of Organic Compounds
This compound belongs to a broader class of compounds known as arylazo sulfones. These compounds are characterized by the general structure Ar-N=N-SO2-R, where Ar is an aryl group and R can be an alkyl or another aryl group. Arylazo sulfones are recognized for their ability to generate radicals upon photolysis or thermolysis. rsc.orgrsc.org This property makes them useful as initiators in polymerization reactions and as precursors for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.orgacs.org
The stability and reactivity of arylazo sulfones can be fine-tuned by modifying the substituents on the aryl rings. This versatility allows for their application in a wide range of synthetic methodologies.
Research Landscape and Scholarly Interest in this compound Derivatives
In recent years, there has been a growing interest in the chemistry of this compound and its derivatives. Researchers have been exploring their potential in various areas of organic synthesis, including their use as photoacid generators, in arylation reactions, and in the development of new materials. rsc.orgrsc.orgacs.org
The ability of these compounds to generate aryl radicals under mild, visible-light-induced conditions without the need for a photocatalyst is a particularly attractive feature. rsc.orgacs.org This has led to the development of more environmentally friendly synthetic methods. The ongoing research in this field is focused on expanding the scope of their applications and gaining a deeper understanding of their reaction mechanisms.
Interactive Data Table: Properties of this compound
| Property | Value |
| CAS Number | 14922-16-8 |
| Molecular Formula | C12H10N2O2S |
| Molecular Weight | 246.29 g/mol |
| Boiling Point | 408.2±28.0 °C at 760 mmHg |
| Density | 1.4±0.1 g/cm3 |
This data is compiled from publicly available chemical databases.
Structure
3D Structure
Properties
IUPAC Name |
N-phenyliminobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2S/c15-17(16,12-9-5-2-6-10-12)14-13-11-7-3-1-4-8-11/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXJZPCIHOLWTQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Phenylazo Phenyl Sulfone and Cognate Arylazo Sulfones
Strategies for Constructing the Sulfone Moiety
The sulfone functional group is a cornerstone in the synthesis of numerous organic compounds, valued for its unique electronic and structural properties. thieme-connect.com Four classical methods dominate the landscape of sulfone synthesis: the oxidation of precursor sulfides, the alkylation or arylation of sulfinate salts, Friedel-Crafts type sulfonylation reactions, and addition reactions to unsaturated carbon-carbon bonds. thieme-connect.com
One of the most direct and frequently utilized methods for preparing sulfones is the oxidation of the corresponding sulfides. thieme-connect.comacsgcipr.org This approach is popular due to the ready availability of a wide variety of sulfide (B99878) starting materials. The transformation requires an oxidizing agent to convert the sulfur atom from a lower to a higher oxidation state.
A range of oxidants can be employed, from historical reagents to more modern, environmentally benign options. acsgcipr.org Hydrogen peroxide (H₂O₂) is a common and "green" choice, often used in conjunction with a catalyst to enhance reactivity and selectivity. bohrium.comresearchgate.net For instance, heterogeneous catalysts like nanocrystalline titanium dioxide (TiO₂) have proven effective in catalyzing the oxidation of arylalkyl and diaryl sulfides to their corresponding sulfones with high selectivity and yields, using aqueous H₂O₂ as the oxidant. bohrium.com Other systems utilize air or molecular oxygen (O₂) as the terminal oxidant, which can be controlled to produce either sulfoxides or sulfones depending on the reaction conditions. researchgate.net
Table 1: Examples of Sulfide Oxidation to Sulfones
| Sulfide Substrate | Oxidant/Catalyst | Solvent | Conditions | Product | Yield | Citation |
|---|---|---|---|---|---|---|
| Thioanisole (Phenyl methyl sulfide) | H₂O₂ / TiO₂ | Methanol | 50 °C | Phenyl methyl sulfone | 95% | bohrium.com |
| Diphenyl sulfide | O₂ / Air | DMF | 120 °C | Diphenyl sulfone | 95% | researchgate.net |
| Various arylalkyl sulfides | H₂O₂ | Glacial Acetic Acid | Reflux | Corresponding sulfones | Good yields | orgsyn.org |
| Various sulfides | Iodoxybenzoic acid (IBX) / TEAB | CH₃CN/H₂O | Room Temp | Corresponding sulfoxides (selective) | High yields | jchemrev.com |
The alkylation of sulfinate salts (RSO₂⁻ M⁺) serves as another fundamental route to sulfones. thieme-connect.com In this nucleophilic substitution reaction, the sulfinate anion attacks an electrophilic carbon, typically an alkyl halide, to form the C-S bond of the sulfone. nih.govresearchgate.net This method is effective for creating a diverse range of sulfones, including unsymmetrical ones. nih.gov
The reaction's success depends on the nature of the electrophile. Primary alkyl halides, allylic and benzylic halides, and α-carbonyl halides generally react efficiently to produce the desired sulfones (S-alkylation). nih.gov However, sulfinates are ambident nucleophiles, meaning they can also react through the oxygen atom (O-alkylation), especially with "harder" electrophiles, to form sulfinate esters. researchgate.net The choice of counter-ion (e.g., sodium, lithium, magnesium) and reaction conditions can influence the S- versus O-alkylation ratio. nih.govresearchgate.net While this method is high-yielding and simple, its scope can be limited by the availability of the required sulfinate salts. thieme-connect.com
Table 2: Synthesis of Sulfones via Alkylation of Sulfinates
| Sulfinate Salt | Electrophile | Conditions | Product Type | Yield | Citation |
|---|---|---|---|---|---|
| Sodium silyloxymethanesulfinate (TBSOMS-Na) | Primary alkyl bromides | DMSO, Room Temp | Alkyl silyloxymethyl sulfones | Good | nih.gov |
| Sodium phenylsulfinate | Benzyl (B1604629) bromide | TBAF, 80 °C | Benzyl phenyl sulfone | Good to Excellent | nih.gov |
| Arylmagnesium sulfinates | Alkyl halides | Not specified | Aryl alkyl sulfones | Not specified | researchgate.net |
| Sodium p-toluenesulfinate | Vinyl tosylates | Pd₂(dba)₃, XantPhos | Alkenyl sulfones | Moderate to Good | rsc.org |
The Friedel-Crafts sulfonylation is a classic electrophilic aromatic substitution reaction for synthesizing aryl sulfones. thieme-connect.comscispace.com This method involves the reaction of an aromatic compound (an arene) with a sulfonylating agent, such as a sulfonyl chloride (RSO₂Cl) or a sulfonic anhydride, in the presence of a catalyst. scispace.comrsc.org
Traditionally, strong Lewis acids like aluminum chloride (AlCl₃), ferric chloride (FeCl₃), or Brønsted acids like polyphosphoric acid have been used as catalysts. scispace.com However, these conventional catalysts suffer from drawbacks, including high corrosivity, moisture sensitivity, and the generation of significant waste during work-up. scispace.comrsc.org To address these issues, modern approaches have focused on using reusable solid acid catalysts, such as zeolites (e.g., Zeolite Beta, ZSM-5) and metal-exchanged clays (B1170129) (e.g., Fe³⁺-montmorillonite). scispace.comrsc.org These solid acids offer a more eco-friendly alternative, providing high yields, improved regioselectivity (often favoring the para-isomer), and easier catalyst recovery. scispace.com
Table 3: Friedel-Crafts Sulfonylation of Arenes
| Arene | Sulfonylating Agent | Catalyst | Conditions | Product | Selectivity/Yield | Citation |
|---|---|---|---|---|---|---|
| Anisole | Benzenesulfonyl chloride | Fe³⁺-montmorillonite | 1,2-dichloroethane, Reflux | 4-Methoxyphenyl phenyl sulfone | 98% para, 94% yield | scispace.com |
| Toluene | p-Toluenesulfonyl chloride | Zeolite Beta | 1,2-dichloroethane, Reflux | Di-p-tolyl sulfone | 99% para, 95% yield | scispace.com |
| Various Aromatics | Arene/Alkanesulfonic acids | Nafion-H | Not specified | Diaryl/Aryl alkyl sulfones | Not specified | rsc.org |
| Anisole | [³⁵S]Methanesulfonyl chloride | Lewis Acid | Not specified | Aryl [³⁵S]sulfones | High specific activity | researchgate.net |
The formation of sulfones can also be achieved through the addition of a sulfonyl group across a carbon-carbon double or triple bond. thieme-connect.com This strategy is particularly useful for the synthesis of vinyl, alkenyl, and β-keto sulfones, which are valuable synthetic intermediates. organic-chemistry.orgorganic-chemistry.orgmdpi.com
A common variant involves the reaction of sodium sulfinates with alkenes or alkynes, often catalyzed by a metal such as copper. organic-chemistry.orgthieme-connect.com For example, the copper-catalyzed oxidation of sodium sulfinates in the presence of an alkene can produce (E)-alkenyl sulfones with high stereoselectivity. organic-chemistry.org Similar reactions with alkynes can yield (E)-β-haloalkenyl sulfones. thieme-connect.com These reactions typically proceed through the generation of a sulfonyl radical or cation intermediate. organic-chemistry.org Other methodologies include the oxysulfonylation of alkynes with sodium sulfinates to access β-keto sulfones, promoted by reagents like BF₃·OEt₂. mdpi.com
Table 4: Sulfone Synthesis via Addition to Alkenes and Alkynes
| Unsaturated Substrate | Sulfonyl Source | Catalyst/Promoter | Product Type | Key Features | Citation |
|---|---|---|---|---|---|
| Alkenes (e.g., Styrene) | Sodium sulfinates | CuI-bpy / O₂ | (E)-Alkenyl sulfones | High stereoselectivity | organic-chemistry.orgthieme-connect.com |
| Alkynes | Sodium sulfinates / KX | CuI-bpy / O₂ | (E)-β-Haloalkenyl sulfones | Stereoselective | organic-chemistry.orgthieme-connect.com |
| Alkynes | Sodium sulfinates | BF₃·OEt₂ / Air (O₂) | β-Keto sulfones | Metal-free, mild conditions | mdpi.com |
| Alkenes | Sulfonyl chlorides | Nickel catalyst | Vinyl sulfones | Good functional group compatibility | organic-chemistry.org |
Approaches to Forming the Azo Linkage
The defining feature of phenylazo phenyl sulfone is the azo group (-N=N-) linking two aryl rings, one of which bears a sulfone substituent. The construction of this linkage is most commonly achieved through a diazotization-coupling sequence.
The quintessential method for forming an aryl azo compound is the reaction of an aromatic diazonium salt with an electron-rich coupling component. nih.gov To synthesize arylazo sulfones, this general strategy is adapted by using either a diazonium salt that already contains a sulfone group or a coupling partner bearing the sulfone.
A highly effective and direct route to arylazo sulfones involves the reaction of a pre-formed aryldiazonium salt with a sodium sulfinate. nih.govacs.org In this procedure, an appropriate aniline (B41778) is first diazotized, typically using a nitrite (B80452) source in an acidic medium, to generate the unstable diazonium salt. nih.govnih.gov This salt is then immediately treated with a sodium sulfinate (e.g., sodium benzenesulfinate (B1229208) or sodium methanesulfinate). The sulfinate anion acts as the nucleophile, coupling with the diazonium salt to form the N-S bond of the final arylazo sulfone product. This method is noted for its simplicity and the ability to generate a variety of substituted arylazo sulfones by varying the aniline and sulfinate precursors. nih.govacs.org
Another approach involves the azo coupling of a diazonium salt with a coupling partner that contains a pre-existing sulfone moiety. For example, cyclic β-keto sulfones can be coupled with aromatic diazonium acetates to yield azo-based derivatives. nih.gov The synthesis of C.I. Reactive Red 195, a dye containing a β-hydroxyethyl sulfone group, proceeds via the coupling of a diazonium salt with a complex naphthalenic acid that bears the sulfone functionality. acs.org These methods underscore the versatility of the diazotization-coupling reaction in accessing complex sulfone-containing azo compounds.
Table 5: Synthesis of Arylazo Sulfones via Diazotization and Coupling
| Diazonium Salt Precursor (Aniline) | Coupling Partner | Conditions | Product | Key Features | Citation |
|---|---|---|---|---|---|
| Various substituted anilines | Sodium methanesulfinate | 1. Diazotization 2. Coupling in CH₂Cl₂, 0 °C to RT | Arylazo methyl sulfones | General procedure for various arylazo sulfones | nih.govacs.org |
| Substituted amino benzenes | Cyclic β-keto sulfones | In situ diazotization (diazonium acetates) | (E)-2-(2-phenylhydrazineylidene)dihydrothiophen-3(2H)-one 1,1-dioxides | Cost-effective synthesis | nih.gov |
| 2-Naphthylamine-1,5-disulfonic acid | CTN (a sulfone-containing naphthalenic acid) | Continuous dynamic tubular reaction system | C.I. Reactive Red 195 | Industrial-scale continuous flow synthesis | acs.org |
| 4,4'-Sulfonyldianiline | Various coupling agents (e.g., phenols) | NaNO₂, Trichlorotriazine | bis-[4-(...-phenylazo)-phenyl]-sulfone | Efficient procedure for azo dyes | lookchem.com |
Targeted Synthesis of this compound Derivatives
The synthesis of this compound and its cognate arylazo sulfones has been an area of significant research interest, driven by their utility as versatile reagents in organic synthesis. rsc.org These compounds are traditionally prepared through the reaction of arenediazonium salts with sulfinic acid salts. thieme-connect.com However, this classical approach is often hampered by the inherent instability and explosive nature of diazonium salts, which typically require low-temperature synthesis and handling (below 0 °C). thieme-connect.com Consequently, research has focused on developing more efficient, safer, and more convenient synthetic methodologies.
Development of Improved Preparation Processes
A significant advancement in the synthesis of arylazo aryl sulfones involves the use of stabilized aryldiazonium salts. thieme-connect.comresearchgate.net A notable improved process utilizes aryldiazonium silica (B1680970) sulfates, which are prepared from the corresponding anilines. thieme-connect.com This method offers a fast, efficient, and straightforward procedure for synthesizing a range of arylazo aryl sulfones, including derivatives of this compound. thieme-connect.comresearchgate.net
The key advantages of this improved methodology include:
Enhanced Stability : Aryldiazonium salts are stabilized on silica sulfuric acid, mitigating their explosive potential and allowing them to be stored under anhydrous conditions at room temperature. For instance, 4-nitrophenyl diazonium silica sulfate (B86663), after being stored for three days, still provided a comparable yield of 4-nitrothis compound as the freshly prepared salt. thieme-connect.com
Mild Reaction Conditions : The reaction between the aryldiazonium silica sulfates and sodium arenesulfinates proceeds smoothly at room temperature. thieme-connect.comresearchgate.net
Solvent-Free Option : The synthesis can be carried out under solvent-free conditions, which is environmentally benign. thieme-connect.com
Simplified Workup : The process involves a simple and clean workup. researchgate.net
Good to High Yields : The method consistently produces good to high yields for a variety of substituted arylazo aryl sulfones. thieme-connect.com
The general reaction scheme involves treating the stable aryldiazonium silica sulfate with a sodium arenesulfinate at room temperature. thieme-connect.com This approach circumvents the problems associated with traditional methods, such as long reaction times, low yields, and the use of toxic solvents. thieme-connect.com
| Entry | Aryl Group (from Diazonium Salt) | Arene Group (from Sulfinate) | Product | Time (min) | Yield (%) |
|---|---|---|---|---|---|
| 1 | C₆H₅ | C₆H₅ | This compound | 15 | 92 |
| 2 | 4-MeC₆H₄ | C₆H₅ | (4-Methylphenyl)azo phenyl sulfone | 15 | 95 |
| 3 | 4-ClC₆H₄ | C₆H₅ | (4-Chlorophenyl)azo phenyl sulfone | 10 | 96 |
| 4 | 4-BrC₆H₄ | C₆H₅ | (4-Bromophenyl)azo phenyl sulfone | 10 | 95 |
| 5 | 4-O₂NC₆H₄ | C₆H₅ | (4-Nitrophenyl)azo phenyl sulfone | 5 | 98 |
| 6 | 2-ClC₆H₄ | C₆H₅ | (2-Chlorophenyl)azo phenyl sulfone | 15 | 90 |
| 7 | C₆H₅ | 4-MeC₆H₄ | Phenylazo (4-methylphenyl) sulfone | 15 | 94 |
| 8 | 4-O₂NC₆H₄ | 4-MeC₆H₄ | (4-Nitrophenyl)azo (4-methylphenyl) sulfone | 5 | 98 |
Synthesis of Polymers Incorporating Azo and Sulfone Moieties
The incorporation of both azo and sulfone functionalities into polymer backbones or side chains yields materials with desirable properties, such as high thermal stability and photoresponsiveness. researchgate.netresearchgate.net Synthetic strategies generally involve either the polymerization of monomers already containing these groups or the post-polymerization modification of a suitable precursor polymer. polympart.ir
Side-Chain Functionalized Polymers: One approach involves the synthesis of azobenzene-containing side-chain poly(ether sulfone)s. researchgate.net A series of these azo-polymers with varying spacer lengths (2, 6, or 12 methylene (B1212753) units) were successfully synthesized. The method employed a nucleophilic substitution grafting reaction between a poly(ether sulfone) with hydroxylphenyl side groups and pre-synthesized azobenzene (B91143) monomers. researchgate.net These resulting polymers demonstrated good thermal stability, with glass transition temperatures above 119 °C and 5% weight-loss temperatures exceeding 347 °C. researchgate.net
Backbone Functionalized Polymers: Polymers with azo and sulfone groups integrated directly into the main chain have also been developed. researchgate.net One study reports the synthesis of thermally stable polyesters containing phenylthiourea (B91264), azo, and sulfone groups in the backbone. researchgate.net The synthesis involved a multi-step process:
Synthesis of a bisphenol monomer containing phenylthiourea and azo groups, namely 4,4′-bis(p-hydroxyphenyl azo thiourea)diphenyl sulfone (HP-ATDS). This was achieved by first preparing 4,4′-bis(thiourea) diphenyl sulfone (BTDS) from 4,4′-diaminodiphenyl sulfone, followed by coupling with a diazonium salt derived from 4-aminophenol. researchgate.net
Polycondensation of the HP-ATDS monomer with various aliphatic and aromatic acid chlorides to yield the final polyesters. researchgate.net
Another strategy involves the creation of per-fluorinated organic polymers. mdpi.com For example, a polymer (DAB-Z-1O) was synthesized by polymerizing a dihydroxyl-substituted azo-based monomer with decafluorobiphenyl (B1670000) via an aromatic nucleophilic substitution reaction. mdpi.compreprints.org These fluorinated polymers exhibit high thermal stability (350–500 °C) and enhanced solubility in organic solvents, which improves their processability. mdpi.compreprints.org
| Polymer Type | Synthetic Method | Key Monomers | Resulting Polymer Properties | Reference |
|---|---|---|---|---|
| Side-Chain Poly(ether sulfone)s | Nucleophilic substitution grafting reaction | Poly(ether sulfone) with hydroxylphenyl groups, Azobenzene monomers | Good thermal stability (Tg > 119 °C, Td5% > 347 °C), Photoresponsive | researchgate.net |
| Polyesters with Phenylthiourea, Azo, and Sulfone groups | Low-temperature solution polycondensation | 4,4′-bis(p-hydroxyphenyl azo thiourea)diphenyl sulfone, Terephthaloyl chloride, Isophthaloyl chloride | Thermally stable, Good solubility in select solvents | researchgate.net |
| Per-fluorinated Azo-based Polymers | Aromatic nucleophilic substitution | Dihydroxyl-substituted azobenzene monomer, Decafluorobiphenyl | High thermal stability (350-500 °C), Enhanced solubility, Robust film formation | mdpi.com |
Elucidation of Reaction Mechanisms and Reactive Intermediates of Phenylazo Phenyl Sulfone
Thermal Decomposition Pathways and Radical Chemistry
The thermal decomposition of phenylazo phenyl sulfone is a key process for generating radical species. This section explores the generation of phenylazo and sulfonyl radicals, the kinetics and solvent effects influencing this decomposition, and the formation of hydrazone-type products through chain transfer mechanisms.
Generation of Phenylazo Radicals and Sulfonyl Radicals
The thermal decomposition of arylazo sulfones, such as phenylazo p-tolyl sulfone, proceeds through the homolytic cleavage of the nitrogen-sulfur (N–S) bond. acs.org This primary step results in the formation of a phenyldiazenyl radical and a sulfonyl radical. oup.com The phenyldiazenyl radical is unstable and readily loses a molecule of nitrogen gas to generate a phenyl radical. researchgate.net This process makes phenylazo phenyl sulfones effective sources of phenyl radicals for various chemical transformations. capes.gov.br
The general mechanism can be represented as follows:
Ar-N=N-SO₂-Ar' → Ar-N=N• + •SO₂-Ar'
Ar-N=N• → Ar• + N₂
The generation of these radical intermediates is a cornerstone of the synthetic utility of phenylazo phenyl sulfones. rsc.org The sulfonyl radical can also participate in subsequent reactions, contributing to the diverse reactivity of this class of compounds. nih.gov
Kinetics and Solvent Effects on Thermal Decomposition
The rate of thermal decomposition of phenylazo phenyl sulfones is influenced by both temperature and the nature of the solvent. Studies on benzyl (B1604629) phenylazo sulfone have shown that the decomposition follows first-order kinetics. oup.com The activation parameters for this decomposition vary significantly with the polarity of the solvent. oup.com
In non-polar solvents like benzene (B151609) and toluene, the activation parameters are relatively consistent. However, in polar solvents such as pyridine (B92270) and nitrobenzene, a notable decrease in activation entropy is observed. oup.com This phenomenon is attributed to the solvation of the polar transition state, which leads to the formation of the phenyldiazenyl and sulfonyl radical pair. oup.com An isokinetic relationship has been observed for the decomposition in various solvents, with an isokinetic temperature of 88.6°C for phenylazo p-tolyl sulfone. capes.gov.br
Table 1: Activation Parameters for the Thermal Decomposition of Phenylazo p-Tolyl Sulfone in Various Solvents
| Solvent | ΔH‡ (kcal/mol) | ΔS‡ (e.u.) |
| Ethylbenzene | 39.6 | 34.4 |
| Anisole | - | - |
| Chlorobenzene | - | - |
| Nitrobenzene | - | - |
| Pyridine | - | - |
| Dimethylformamide (DMF) | 39.6 | 34.4 |
Formation of Hydrazone-Type Products via Chain Transfer
Hydrazones are organic compounds characterized by the structure R₁R₂C=N-NH₂. wikipedia.org They are typically formed through the reaction of a hydrazine (B178648) with a ketone or aldehyde. wikipedia.orgnumberanalytics.com In the context of this compound chemistry, the formation of hydrazone-type products can occur through chain transfer reactions involving the generated radicals. While the direct formation of hydrazones from the decomposition of this compound is not explicitly detailed in the provided results, the reactivity of the generated radicals with other molecules can lead to complex product mixtures, which may include hydrazone-like structures under specific reaction conditions.
Photochemical Reactivity and Photoinduced Processes
Beyond thermal decomposition, phenylazo phenyl sulfones exhibit significant photochemical reactivity. Irradiation with light, particularly in the visible spectrum, can induce the cleavage of the N-S bond, leading to the formation of radical species.
Photoinduced Cleavage and Radical Pair Formation
Upon irradiation with visible light (around 450 nm), arylazo sulfones undergo homolytic cleavage of the N-S bond, similar to the thermal process. researchgate.net This photoinduced cleavage generates an aryldiazenyl radical and a sulfonyl radical. acs.org The aryldiazenyl radical can then release nitrogen to form an aryl radical. nih.gov This process allows for the generation of radical pairs under mild conditions, avoiding the high temperatures required for thermal decomposition. acs.org The quantum yield for the photodissociation of arylazo sulfones is generally low, not exceeding 0.05. acs.org
The photolysis of phenylazo p-tolyl sulfones has been studied, leading to the formation of biaryls when conducted in aromatic solvents. acs.org This highlights the synthetic utility of the photochemically generated aryl radicals.
Visible-Light and Sunlight-Mediated Aryl Radical Generation
A significant advantage of the photochemical pathway is the ability to use visible light, and even direct sunlight, to generate aryl radicals from arylazo sulfones. acs.orgnih.gov This method is particularly attractive for "green chemistry" applications as it often proceeds without the need for a photocatalyst, additives, or oxidants. researchgate.netrsc.org The inherent color of arylazo sulfones, due to the -N₂SO₂R group, is responsible for their absorption of visible light. researchgate.netrsc.org
This visible-light-mediated approach has been successfully employed in various synthetic transformations, including the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net The generation of aryl radicals under these mild conditions has been utilized for the functionalization of olefins and the synthesis of heterobiaryls. acs.orgresearchgate.net
Acid-Catalyzed Decomposition and Cationic Pathways
In strongly acidic environments, this compound undergoes decomposition through a cationic pathway, which is distinct from the radical mechanism observed in photolysis. This acid-catalyzed reaction serves as a method for the phenylation of aromatic compounds.
Generation of Phenyl Cations from Arylazo Sulfones
In the presence of a strong acid, such as trifluoroacetic acid (TFA), arylazo sulfones decompose to generate phenyl cations (C₆H₅⁺). The proposed mechanism involves the initial protonation of the azo group, which facilitates the elimination of nitrogen gas and benzenesulfinic acid (C₆H₅SO₂H), resulting in the formation of the highly reactive phenyl cation. The stability of the leaving groups, N₂ and the benzenesulfinate (B1229208) anion, drives this transformation.
Phenylation Reactions in Acidic Media
The phenyl cation generated in situ is a potent electrophile that can readily react with aromatic substrates present in the medium. This electrophilic aromatic substitution reaction leads to the formation of biaryl products. For instance, the reaction of the phenyl cation with benzene yields biphenyl. The scope of this reaction extends to various aromatic compounds, with the yield and isomeric distribution of the products being dependent on the specific substrate and reaction conditions.
Mechanism of Proton Abstraction and Arenium Species Formation
The mechanism of phenylation in acidic media follows the established pathway for electrophilic aromatic substitution. The phenyl cation attacks the electron-rich aromatic ring of the substrate to form a resonance-stabilized carbocation intermediate, known as an arenium ion or a sigma (σ) complex. Aromaticity is subsequently restored by the abstraction of a proton from the arenium ion by a weak base, such as the counter-ion of the acid (e.g., trifluoroacetate) or a solvent molecule, to yield the final biaryl product.
Nucleophilic and Electrophilic Reactivity Profiles
The reactivity of the phenyl sulfone moiety can be significantly altered through coordination to a metal center, which can activate the aromatic ring towards nucleophilic attack.
Nucleophilic Addition Reactions to Coordinated Phenyl Sulfone Ligands
While the phenyl sulfone group itself is deactivating towards electrophilic attack and does not typically promote nucleophilic substitution on the attached phenyl ring, its coordination to a cationic metal fragment dramatically changes its reactivity. The strong electron-withdrawing effect of the coordinated metal center enhances the electrophilicity of the phenyl ring, making it susceptible to attack by nucleophiles. This leads to the formation of a cyclohexadienyl complex, effectively demonstrating a reversal of the normal reactivity of the phenyl sulfone ligand. The specific outcomes of these reactions are influenced by the nature of the metal, the other ligands present, and the incoming nucleophile.
Electrophilic and Nucleophilic Character of the Phenylazo Group
The phenylazo group (-N=N-Ph) within the this compound molecule exhibits a dual chemical character, though its electrophilic nature is more pronounced and synthetically exploited. The character of a phenyl group is adaptable; it can act as a nucleophile when attached to electron-donating groups or as an electrophile when bonded to electron-withdrawing groups. cas.cn In this compound, the azo group is linked to a strongly electron-withdrawing phenylsulfonyl group (-SO₂Ph), which significantly influences its reactivity.
The electrophilic character of the phenylazo group is largely attributed to its behavior as a stable precursor to highly reactive intermediates, akin to aryl diazonium salts. nih.gov Under thermal or photochemical conditions, this compound can undergo decomposition. nih.gov Photolysis, for instance, can lead to the formation of aryl radicals and, under certain conditions, aryl cations. nih.gov The generation of an aryl cation intermediate highlights the potent electrophilic nature of the group, making it a target for nucleophilic attack. Reactions of substituted phenylazo phenyl sulfones, such as o-halophenylazo phenyl sulfones, with sodium methoxide (B1231860) have been shown to proceed through the formation of diazonium ions, which are classic electrophiles. epa.gov
Conversely, the nucleophilic character is less prominent. The phenyl rings themselves, being electron-rich aromatic systems, can act as nucleophiles in reactions such as electrophilic aromatic substitution. However, the azo-sulfonyl moiety's strong electron-withdrawing effect deactivates the attached phenyl ring, reducing its inherent nucleophilicity. A phenyl group can be rendered strongly nucleophilic by attachment to a metal, as in the case of a Grignard reagent, but this is not the intrinsic state of the phenylazo group in this compound. cas.cn Therefore, while the phenyl component possesses fundamental nucleophilic potential, the dominant reactive nature of the phenylazo group in this compound is electrophilic, primarily serving as a source of aryl radicals and cations. nih.govcas.cn
Reactivity in Difluoromethylation Reactions Involving Phenylsulfonyl Groups
The decomposition of this compound produces a phenylsulfonyl radical (PhSO₂•). While this radical is a key intermediate, the direct involvement of this compound or its resultant phenylsulfonyl radical in difluoromethylation reactions is not the primary strategy documented in the literature. Instead, the field of (phenylsulfonyl)difluoromethylation predominantly utilizes specialized reagents that are designed to deliver the entire (phenylsulfonyl)difluoromethyl group (PhSO₂CF₂) as a radical, nucleophile, or electrophile. nih.govnih.gov These reactions are central to organofluorine chemistry due to the unique properties conferred by the difluoromethyl group and the versatility of the phenylsulfonyl group, which can be transformed into other functionalities like CF₂H, -CF₂-, or =CF₂. nih.govnih.gov
The main approaches for introducing the PhSO₂CF₂ group involve several key precursor reagents:
Radical Precursors : Iododifluoromethyl phenyl sulfone (PhSO₂CF₂I) is a notable reagent that generates the (phenylsulfonyl)difluoromethyl radical (•CF₂SO₂Ph) when initiated, for example, by Et₃B/air. nih.gov
Nucleophilic Precursors : Reagents such as difluoromethyl phenyl sulfone (PhSO₂CF₂H), (trimethylsilyl)difluoromethyl phenyl sulfone (PhSO₂CF₂SiMe₃), and bromodifluoromethyl phenyl sulfone (PhSO₂CF₂Br) are used to generate the PhSO₂CF₂⁻ anion for nucleophilic attacks. nih.gov
Electrophilic Precursors : Specially designed sulfonium (B1226848) salts and hypervalent iodine reagents serve as sources for an electrophilic PhSO₂CF₂ moiety. nih.gov
A significant advancement in this area is the use of a (phenylsulfonyl)difluoromethyl sulfonium salt, which acts as a versatile precursor for the PhSO₂CF₂ radical under photoredox catalysis. epa.gov This method allows for the functionalization of a wide range of unsaturated compounds.
The following table summarizes the reactivity of a (phenylsulfonyl)difluoromethyl sulfonium salt with various styrene (B11656) derivatives under photoredox catalysis, leading to vinylic (phenylsulfonyl)difluoromethylated products.
| Styrene Derivative (Substituent) | Product | Yield (%) |
|---|---|---|
| H | 3a | 90 |
| 4-Me | 3b | 85 |
| 4-F | 3c | 70 |
| 4-Cl | 3d | 75 |
| 4-Br | 3e | 78 |
| 2-Vinylnaphthalene | 3f | 72 |
Table 1: (Phenylsulfonyl)difluoromethylation of Styrene Derivatives. epa.gov
Another key method involves the radical reaction of iododifluoromethyl phenyl sulfone (PhSO₂CF₂I) with terminal alkenes. This one-pot procedure can produce (phenylsulfonyl)difluoromethylated alkenes with high stereoselectivity.
| Alkene | Product | Yield (%) | E/Z Ratio |
|---|---|---|---|
| 1-Hexene | 7a | 71 | >100:1 |
| 1-Octene | 7b | 68 | >100:1 |
| 1-Decene | 7c | 65 | >100:1 |
| Allylbenzene | 7d | 60 | 10:1 |
| 4-Phenyl-1-butene | 7e | 55 | 11:1 |
Table 2: One-Pot Synthesis of (Phenylsulfonyl)difluoromethylated Alkenes from PhSO₂CF₂I. nih.gov
Advanced Spectroscopic Characterization and Structural Analysis of Phenylazo Phenyl Sulfone
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For phenylazo phenyl sulfone, both one-dimensional (¹H, ¹³C) and two-dimensional NMR methods are employed for a comprehensive analysis.
One-dimensional ¹H and ¹³C NMR spectra offer fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively.
The ¹H NMR spectrum of this compound is expected to show signals in the aromatic region, typically between 7.0 and 8.5 ppm. The protons on the phenyl ring attached to the sulfone group are generally shifted downfield compared to those on the phenylazo ring. This is due to the strong electron-withdrawing nature of the sulfonyl group (-SO₂-), which deshields the adjacent protons. nih.gov The protons ortho to the sulfone group would appear at the lowest field. The complex spin-spin coupling patterns (e.g., doublets, triplets, multiplets) arise from the interactions between adjacent protons on the rings, which can be used to determine their relative positions. researchgate.net
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atoms of the two phenyl rings will resonate in the aromatic region (typically ~120-150 ppm). Similar to the proton spectrum, the carbons in the phenyl ring bonded to the sulfone group are significantly deshielded. The carbon atom directly attached to the sulfonyl group (ipso-carbon) is expected to appear at a lower field. rsc.org The chemical shifts of the carbons are influenced by the electronic effects of both the azo and sulfone substituents. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: These are estimated values based on data for analogous compounds like phenyl sulfones and azobenzenes. Actual experimental values may vary.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Protons/Carbons of Ph-SO₂ Ring | 7.8 - 8.2 | 127 - 142 |
| Protons/Carbons of Ph-N=N Ring | 7.4 - 7.9 | 122 - 153 |
| Ipso-carbon (C-SO₂) | - | ~140-142 |
| Ipso-carbon (C-N=N) | - | ~152-153 |
For complex molecules like this compound where spectral overlap in 1D NMR is common, two-dimensional (2D) NMR experiments are indispensable for unambiguous signal assignment. wikipedia.org These techniques distribute signals across two frequency axes, resolving overlapping peaks and revealing correlations between nuclei. wikipedia.orgias.ac.in
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other. wikipedia.org For this compound, COSY spectra would reveal the connectivity of protons within each of the two distinct phenyl rings, helping to trace the coupling networks and assign ortho, meta, and para positions. libretexts.org
HSQC (Heteronuclear Single Quantum Coherence): This is a heteronuclear 2D technique that correlates protons with their directly attached carbon atoms. wikipedia.org Each cross-peak in an HSQC spectrum links a specific ¹H signal to its corresponding ¹³C signal, providing definitive C-H bond correlations. walisongo.ac.id This is crucial for assigning the carbons in the crowded aromatic region of the ¹³C spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. uzh.ch The spectrum of arylazo sulfones, including this compound, is characterized by distinct absorption bands corresponding to different electronic excitations. nih.gov
The electronic spectrum of this compound typically displays two main absorption bands. nih.govunipv.it
π→π* Transition: A strong absorption band is observed in the UV region, generally between 300 and 360 nm. nih.gov This high-intensity band (molar extinction coefficient, ε ≈ 10,000–20,000 M⁻¹cm⁻¹) is assigned to the spin-allowed π→π* transition. nih.govresearchgate.net This transition involves the excitation of an electron from a π bonding orbital, delocalized across the conjugated system of the azobenzene (B91143) core, to a π* antibonding orbital. beilstein-journals.org
n→π* Transition: A much weaker absorption band appears in the visible region of the spectrum, typically between 400 and 450 nm. nih.gov This low-intensity band (ε ≈ 100–200 M⁻¹cm⁻¹) is attributed to the formally forbidden n→π* transition. uzh.chnih.gov This involves the promotion of a non-bonding electron (from the lone pair on the nitrogen atoms of the azo group) to a π* antibonding orbital. researchgate.netbeilstein-journals.org
The position and intensity of these bands can be influenced by the solvent polarity. biointerfaceresearch.com
Table 2: Typical UV-Vis Absorption Data for Arylazo Sulfones
| Transition Type | Typical Wavelength (λmax) | Molar Absorptivity (ε) | Region |
| π→π | 300 - 360 nm | 10,000 - 20,000 M⁻¹cm⁻¹ | Ultraviolet |
| n→π | 400 - 450 nm | 100 - 200 M⁻¹cm⁻¹ | Visible |
| Source: nih.gov |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. bellevuecollege.eduwiley.com These two methods are complementary, as some vibrations may be strong in IR and weak or absent in Raman, and vice versa. acs.org
The IR and Raman spectra of this compound provide clear signatures for its key functional groups.
Sulfone Group (SO₂): The sulfone group is one of the most readily identifiable functionalities in an IR spectrum due to its strong absorption bands. It exhibits two characteristic stretching vibrations:
Asymmetric S=O stretch: A very strong band typically appears in the range of 1350–1300 cm⁻¹.
Symmetric S=O stretch: A strong band is found in the range of 1160–1120 cm⁻¹. researchgate.net These bands are a definitive indicator of the sulfone moiety.
Azo Group (N=N): The N=N stretching vibration in aromatic azo compounds gives rise to a band in the 1450–1400 cm⁻¹ region. researchgate.netnist.gov However, due to the symmetry of the N=N bond, this absorption is often weak in the IR spectrum but can sometimes be observed more clearly in the Raman spectrum. researchgate.net Its assignment can be complicated by the presence of aromatic C=C stretching bands in the same region. nist.gov
Aromatic Rings (C=C and C-H): The spectra will also show characteristic absorptions for the phenyl groups, including:
Aromatic C-H stretch: Weak to medium bands above 3000 cm⁻¹. libretexts.org
Aromatic C=C stretch: Multiple medium to weak bands in the 1600–1450 cm⁻¹ region. libretexts.org
C-H out-of-plane bending: Strong bands in the 900–675 cm⁻¹ region, which can be indicative of the substitution pattern on the phenyl rings. libretexts.org
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| Sulfone (SO₂) | Asymmetric stretch | 1350 - 1300 | Strong |
| Sulfone (SO₂) | Symmetric stretch | 1160 - 1120 | Strong |
| Azo (N=N) | Stretch | 1450 - 1400 | Weak to Medium (IR), Stronger (Raman) |
| Aromatic C-H | Stretch | 3100 - 3000 | Medium to Weak |
| Aromatic C=C | Stretch | 1600 - 1450 | Medium to Weak |
| Sources: researchgate.netresearchgate.netnist.govlibretexts.org |
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a powerful analytical technique for the investigation of chemical species that possess unpaired electrons. measurlabs.comyoutube.com Its high sensitivity makes it indispensable for detecting and characterizing transient paramagnetic species, such as free radicals, which often appear as intermediates in chemical reactions. measurlabs.com While not all molecules can be studied by EPR, its application is crucial for understanding reaction mechanisms involving radical pathways, such as those observed in the decomposition of this compound. measurlabs.comethz.ch
Detection and Characterization of Paramagnetic Species and Radical Intermediates
The decomposition of arylazo sulfones, including this compound, can be initiated by heat or light and often proceeds through a radical mechanism. rsc.org EPR spectroscopy is a key method for identifying the paramagnetic intermediates generated during this process. The photolysis or thermolysis of this compound leads to the homolytic cleavage of the sulfur-nitrogen bond. unipv.itresearchgate.net This bond scission results in the formation of a radical pair, specifically a phenyl radical and a sulfonyl radical, followed by the rapid loss of nitrogen gas from the resulting aryldiazenyl radical. researchgate.netresearchgate.net
The generation of these radical species has been confirmed through various experimental approaches. Studies involving the photolysis of phenylazo p-tolyl sulfone in aromatic solvents indicated the formation of aryl radicals. researchgate.net The involvement of radical intermediates is further substantiated by experiments using stable free radicals, such as α,γ-bis(diphenylene)-β-phenylallyl, to act as scavengers for the radicals formed during the decomposition of this compound. acs.org
Chemically Induced Dynamic Nuclear Polarization (CIDNP) studies have also provided evidence for the radical pathway. During the thermal decomposition of arylazo aryl sulfones, CIDNP spectra have shown enhanced absorption signals, which is consistent with a mechanism involving one-bond fission to form radical pairs within a solvent cage. researchgate.net The choice of solvent can influence the decomposition mechanism; radical formation is typically favored in aprotic solvents like acetonitrile, whereas ionic pathways may occur in protic media. rsc.org
The primary radical intermediates generated from this compound are:
Phenyl radical (C₆H₅•)
Phenylsulfonyl radical (C₆H₅SO₂•)
The formation of these radicals can be summarized by the following reaction scheme:
Ar-N=N-SO₂-Ar' → [Ar-N=N• •SO₂-Ar'] → Ar• + N₂ + •SO₂-Ar'
Visible light, including sunlight or blue light from an LED, can be sufficient to induce this photo-induced cleavage, making arylazo sulfones useful as photoinitiators without the need for a separate photocatalyst. rsc.orgacs.org
X-ray Crystallography for Definitive Structural Assignments
The investigation revealed that the molecule adopts a highly distorted propeller-like shape. nih.gov This conformation is largely influenced by stereoelectronic interactions. Key interactions include the donation of electron density from one of the azo nitrogen atoms (N2) towards both the sulfur atom of the sulfonyl group and the carbon atom of the beta-carbonyl group. nih.gov This donation helps to compensate for the increased positive charge on the sulfur atom. nih.gov The distortion from an ideal geometry is also a result of the near co-planarity between the alpha-azophenyl and alpha-phenyl moieties. nih.gov
The structural parameters obtained from the X-ray analysis of this derivative provide a model for understanding the intramolecular forces that govern the conformation of this class of compounds.
Table 1: Crystallographic and Structural Data for (benzoyl)(phenyl)(phenylazo)methyl phenyl sulfone Data derived from a representative related structure to infer properties of this compound.
| Parameter | Description | Reference |
| Molecular Shape | Adopts a strongly distorted propeller shape around the pivotal tetrahedral carbon atom. | nih.gov |
| Key Interactions | Stereoelectronic interactions involving electron density donation from the azo nitrogen (N2) to the sulfonyl sulfur (S) and the beta-carbonyl carbon (C2). | nih.gov |
| Conformational Drivers | Distortion is influenced by the approximate coplanarity of the alpha-azophenyl and alpha-phenyl groups. | nih.gov |
| Significance | The structure provides definitive assignment of atomic connectivity and spatial arrangement, crucial for understanding reactivity, such as the susceptibility of the N-S bond to homolytic cleavage. | nih.gov |
Computational Chemistry and Theoretical Investigations of Phenylazo Phenyl Sulfone Systems
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a primary method for investigating the electronic properties of molecular systems due to its balance of accuracy and computational efficiency. nih.gov It is widely used to study azo dye systems to predict their geometry, electronic structure, and spectroscopic properties. researchgate.net
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For molecules in the phenylazo phenyl sulfone family, this process is typically carried out using DFT methods, such as the B3LYP functional, with an appropriate basis set like 6-311G(d,p). researchgate.net This process refines bond lengths, bond angles, and dihedral angles to achieve the lowest energy conformation. youtube.com
The electronic structure of the molecule is elucidated through these calculations, providing a quantitative description of the electron distribution. For instance, in related sulfonyl-containing molecules, significant conformational changes are observed around the sulfonyl group during optimization, highlighting the influence of the sulfur atom's electronic state. nih.gov These calculations provide a unified framework to compute the forces on atoms, which are essential for geometry optimization. dtic.mil
Table 1: Example of Optimized Geometrical Parameters for a Related Azo Sulfonamide Compound This table presents typical output data from DFT geometry optimization for a molecule containing both azo and sulfonyl-like functional groups, illustrating the type of information obtained.
| Parameter | Atom Connections | Calculated Value (Å or °) |
| Bond Length | C-S | 1.78 |
| S=O | 1.45 | |
| N=N | 1.25 | |
| Bond Angle | C-S-C | 104.5 |
| O-S-O | 120.1 | |
| C-N=N | 113.2 | |
| Dihedral Angle | C-N-N-C | 179.5 |
| C-S-C-C | 85.0 |
Note: Data is representative of compounds with similar functional groups.
The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and kinetic stability. malayajournal.org The HOMO acts as an electron donor, while the LUMO is the electron acceptor. malayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (E_gap), is a key indicator of molecular stability and reactivity. nih.gov
A small energy gap suggests that the molecule is more polarizable and will exhibit higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov The spatial distribution of these orbitals indicates the pathways for intramolecular charge transfer (ICT). In many donor-acceptor type molecules, the HOMO density is typically located on the electron-donating part of the molecule, while the LUMO is on the electron-accepting part, and the degree of their spatial overlap influences the charge transfer characteristics. arxiv.orgrsc.org For azo-sulfone systems, charge transfer from the phenylazo moiety to the phenyl sulfone group can be predicted by analyzing the FMOs.
Table 2: Representative Frontier Molecular Orbital Data Illustrative FMO energy values for a related molecular system, calculated via DFT.
| Parameter | Energy (eV) |
| E_HOMO | -6.52 |
| E_LUMO | -2.48 |
| Energy Gap (E_gap) | 4.04 |
Note: Data is representative of compounds with similar functional groups. A smaller energy gap generally implies higher reactivity. malayajournal.org
Global reactivity descriptors, derived from the conceptual DFT framework, provide a quantitative measure of a molecule's stability and reactivity. These parameters are calculated using the energies of the frontier orbitals.
Global Hardness (η): Measures the resistance of a molecule to change its electron configuration. It is calculated as η = (E_LUMO - E_HOMO) / 2. A larger HOMO-LUMO gap corresponds to a harder, more stable, and less reactive molecule.
Global Softness (S): The reciprocal of global hardness (S = 1/η), it quantifies the molecule's polarizability and capacity to accept electrons. nih.gov A higher softness value indicates greater reactivity.
These indicators are valuable for comparing the relative reactivity of different molecular systems. nih.gov
Ab Initio Calculations
Ab initio quantum chemistry methods are based on first principles, solving the Schrödinger equation without using empirical parameters from experimental data. researchgate.net These methods, while often more computationally demanding than DFT, can provide highly accurate results and serve as a benchmark for other computational techniques.
Ab initio methods, such as Hartree-Fock (HF) and more advanced post-HF methods, are employed to build a detailed picture of the electronic structure. nih.gov By analyzing the wave function, these models provide fundamental insights into the nature of chemical bonds, electron correlation effects, and the forces governing molecular interactions. Comparing results from ab initio and DFT calculations can offer a more complete understanding of a molecule's properties, such as conformational energies and the nature of charge distribution within the this compound system. nih.gov
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net The MEP surface maps the electrostatic potential onto the molecule's electron density surface, using a color scale to indicate charge distribution.
Red/Yellow Regions: Indicate negative electrostatic potential, rich in electron density. These areas are susceptible to electrophilic attack. In a this compound molecule, these would likely be concentrated around the oxygen atoms of the sulfone group and the nitrogen atoms of the azo bridge. researchgate.netmdpi.com
Blue Regions: Indicate positive electrostatic potential, representing electron-poor areas. These sites are prone to nucleophilic attack. researchgate.net
Green Regions: Represent areas of neutral or near-zero potential. researchgate.net
The MEP map provides a clear, intuitive picture of the molecule's charge landscape, which is invaluable for understanding its intermolecular interactions and predicting its reactivity patterns. nih.gov
Visualization of Charge Distribution and Identification of Reactive Sites
A fundamental aspect of understanding a molecule's reactivity is the distribution of electron density across its structure. Computational methods allow for the detailed visualization of this charge distribution, which is crucial for identifying sites that are susceptible to nucleophilic or electrophilic attack.
Several techniques are commonly employed for this purpose:
Mulliken Population Analysis: This method partitions the total electron population among the different atoms in a molecule, providing a straightforward way to estimate partial atomic charges. uni-muenchen.dewikipedia.org While computationally simple, Mulliken charges can be sensitive to the choice of basis set used in the calculation. uni-muenchen.de
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a more robust picture of charge distribution by localizing orbitals into one-center (lone pairs) and two-center (bonds) entities. wikipedia.orgwisc.edu This method gives rise to natural population analysis (NPA) charges, which are generally less dependent on the basis set and offer a chemically intuitive description of the Lewis structure. researchgate.net NBO analysis can also reveal donor-acceptor interactions within the molecule, which are key to understanding reactivity. wikipedia.orgresearchgate.net
Electrostatic Potential (ESP) Maps: ESP maps visualize the electrostatic potential on the van der Waals surface of a molecule. ucla.edulibretexts.orgavogadro.cc These maps are color-coded to indicate regions of negative potential (electron-rich, typically shown in red) and positive potential (electron-poor, typically shown in blue). ucla.eduyoutube.com Red regions are indicative of sites prone to electrophilic attack, while blue regions suggest sites susceptible to nucleophilic attack. youtube.com
For a molecule like this compound, one would expect the oxygen atoms of the sulfone group and the nitrogen atoms of the azo group to be regions of high electron density (red on an ESP map), making them potential sites for interaction with electrophiles. Conversely, the sulfur atom and the phenyl rings might exhibit regions of lower electron density, suggesting potential reactivity with nucleophiles. Computational studies on related aromatic compounds have successfully used these methods to predict sites of reaction. researchgate.netnih.govnih.gov
Computational Modeling of Reaction Pathways and Transition States
Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, calculate activation energies, and model the effects of various factors, such as temperature and solvent, on reaction outcomes.
Simulation of Thermal Decomposition and Radical Generation
Azo compounds are well-known for their tendency to undergo thermal decomposition, leading to the formation of radical species. bohrium.comresearchgate.net Computational simulations can model this process, providing detailed insights into the reaction mechanism and kinetics.
The thermal decomposition of azobenzene (B91143), a parent compound to the azo moiety in this compound, has been a subject of both experimental and theoretical investigation. researchgate.netrsc.orgrsc.orgcdnsciencepub.com The initial step is the homolytic cleavage of the C-N bonds, generating phenyl radicals and a nitrogen molecule.
Theoretical studies on the thermal isomerization and decomposition of azobenzene derivatives often employ methods like Density Functional Theory (DFT) to calculate the activation energies (Ea) and reaction rates. rsc.orgnih.govresearchgate.netnih.gov For instance, a study on the thermal decomposition of trans-azobenzene in the gas phase reported a specific rate coefficient. rsc.org
Table 1: Illustrative Kinetic Data for Thermal Decomposition of Azobenzene
This interactive table presents representative kinetic parameters for the thermal decomposition of azobenzene, which serves as a model for the azo functional group. The data is based on experimental and computational studies of azobenzene and its derivatives.
| Compound | Temperature Range (°C) | Activation Energy (kcal/mol) | Rate Constant Expression | Reference |
| trans-Azobenzene | 368.9 - 437.4 | 53.4 ± 2.9 | k = (4.08 ± 0.53) x 10¹² exp(-53.4 ± 2.9 / RT) s⁻¹ | rsc.orgcdnsciencepub.com |
Note: This data is for azobenzene and is presented to illustrate the type of information obtained from computational and experimental studies on related azo compounds.
Simulations of the thermal decomposition of this compound would be expected to proceed through a similar radical mechanism. The presence of the phenyl sulfone group would likely influence the stability of the resulting radicals and, consequently, the activation energy and rate of decomposition.
Theoretical Examination of Solvent Effects on Reaction Energetics
The solvent environment can have a profound impact on the energetics and mechanism of a chemical reaction. nih.gov Computational models can account for these effects, providing a deeper understanding of reaction kinetics in solution.
For reactions involving polar molecules or transition states, such as the isomerization or decomposition of azo compounds, solvent polarity is a critical factor. nih.govresearchgate.netlongdom.orgindexcopernicus.comacs.orgnih.govresearchgate.net Computational approaches to modeling solvent effects range from implicit continuum models, which treat the solvent as a uniform polarizable medium, to explicit models, where individual solvent molecules are included in the calculation.
Studies on azobenzene derivatives have shown that the mechanism of thermal cis-trans isomerization can shift from an inversion pathway in nonpolar solvents to a rotational pathway in polar solvents. researchgate.netnih.gov This change in mechanism is accompanied by a significant alteration in the activation energy. The rate of isomerization for certain "push-pull" azobenzenes, which possess both electron-donating and electron-withdrawing groups, increases with solvent polarity. longdom.org
Table 2: Illustrative Solvent Effects on the Thermal Isomerization Rate of a Push-Pull Azobenzene Derivative
This interactive table demonstrates the influence of solvent polarity on the rate constant of thermal cis-to-trans isomerization for a representative push-pull azobenzene derivative, 4-anilino-4'-nitroazobenzene.
| Solvent | Relative Polarity | Rate Constant (k) at 25°C (s⁻¹) | Reference |
| Cyclohexane | 0.006 | 0.00018 | longdom.org |
| Toluene | 0.099 | 0.00025 | longdom.org |
| Tetrahydrofuran (THF) | 0.207 | 0.00042 | longdom.org |
| Acetone | 0.355 | 0.00063 | longdom.org |
| Acetonitrile | 0.460 | 0.00081 | longdom.org |
| 3-Pentanol | 0.517 | 0.00102 | longdom.org |
Note: This data is for 4-anilino-4'-nitroazobenzene and is presented to illustrate the typical influence of solvent polarity on the reaction energetics of related azo compounds.
For this compound, the polarity of the sulfone group would likely lead to significant solvent effects on its reactivity. Theoretical examinations would be crucial to quantify these effects and predict how reaction pathways and rates might change in different solvent environments.
Strategic Applications of Phenylazo Phenyl Sulfone in Organic Synthesis
Precursors for Reactive Aryl Intermediates
Arylazo sulfones are valuable precursors for generating aryl radicals and, under specific conditions, aryl cations. researchgate.netnih.gov This reactivity stems from the susceptibility of the N–S bond to cleavage, which can be induced photochemically. researchgate.netacs.org Upon irradiation with visible light, arylazo sulfones undergo homolytic cleavage of the N–S bond, leading to the formation of an aryldiazenyl radical and a sulfonyl radical. The aryldiazenyl radical then readily loses a molecule of nitrogen to generate the desired aryl radical. researchgate.netnih.gov This ability to generate aryl radicals under mild, often metal-free conditions makes arylazo sulfones highly attractive for various synthetic applications. researchgate.net
Utilisation in Carbon-Carbon Bond Forming Reactions, including Biaryl Synthesis
The aryl radicals generated from phenylazo phenyl sulfones are adept at forming new carbon-carbon bonds, a cornerstone of organic synthesis. researchgate.netnih.gov A significant application lies in the synthesis of biaryls, which are structural motifs present in many natural products, pharmaceuticals, and functional materials. acs.orgfiveable.me
Historically, the photolysis of phenylazo p-tolyl sulfones using a high-pressure mercury lamp in aromatic solvents was shown to produce biaryls. nih.gov More contemporary methods have demonstrated that the irradiation of arylazo sulfones with visible or even natural sunlight can effectively couple them with various heteroaromatics to form heterobiaryls without the need for a photocatalyst or other additives. nih.govacs.org
Furthermore, a dual visible-light/gold-catalyzed Suzuki-type coupling of arylazo sulfones with arylboronic acids provides access to a variety of (hetero)biaryls under mild conditions. researchgate.net In some instances of these reactions, the formation of symmetrical homocoupling biaryls has been observed as a minor byproduct, which led to the development of a dedicated method for symmetrical (hetero)biaryl synthesis using a gold(I) catalyst under visible light irradiation. acs.orgacs.org This process showcases the versatility of arylazo sulfones in C-C bond formation, allowing for both cross-coupling and homocoupling reactions.
Table 1: Examples of Biaryl Synthesis using Phenylazo Phenyl Sulfone Derivatives
| Arylazo Sulfone Reactant | Coupling Partner | Product | Reaction Conditions | Yield (%) | Reference |
| Phenylazo p-tolyl sulfone | Aromatic media | Biaryls | High-pressure mercury lamp | - | nih.gov |
| Arylazo sulfones | Heteroaromatics | Heterobiaryls | Visible/sunlight irradiation | Satisfactory | nih.govacs.org |
| Arylazo sulfones | Arylboronic acids | (Hetero)biaryls | Visible light, Gold catalyst | Moderate to good | researchgate.net |
| Arylazo sulfones | - | Symmetrical (Hetero)biaryls | Visible light, PPh3AuCl | - | acs.orgacs.org |
Role as Photoarylation Agents in Metal-Catalyzed and Metal-Free Coupling Reactions
Arylazo sulfones serve as excellent photoarylation agents, capable of introducing aryl groups into various organic molecules under both metal-catalyzed and metal-free conditions. researchgate.netresearchgate.net The ability to generate aryl radicals and cations selectively by tuning the irradiation wavelength (visible light for radicals, UVA for cations) provides a powerful tool for chemists. researchgate.net
Metal-Free Photoarylations:
Under visible light irradiation, arylazo sulfones generate aryl radicals that can arylate heterocycles and unactivated arenes without the need for a metal catalyst. researchgate.net This approach offers a greener and more sustainable alternative to traditional cross-coupling reactions that often rely on heavy metals. The reactions are typically carried out under mild conditions and demonstrate good functional group tolerance. researchgate.netsemanticscholar.org For example, the photoarylation of furan (B31954) with various arylazo mesylates in an acetonitrile/water mixture has been shown to produce the corresponding arylated furans in satisfactory yields. unipv.it
Metal-Catalyzed Photoarylations:
While metal-free photoarylations are highly desirable, the combination of arylazo sulfones with transition metal catalysis has expanded their synthetic utility. acs.orgresearchgate.net For instance, the aforementioned gold-catalyzed Suzuki-type reaction and homocoupling reactions are prime examples of metal-catalyzed photoarylations. acs.orgresearchgate.netacs.org These reactions leverage the in-situ generation of aryl radicals from the arylazo sulfone, which then participate in the catalytic cycle of the transition metal. acs.org This dual activation strategy can lead to highly efficient and selective transformations. researchgate.net
Reagents in Complex Organic Transformations
Beyond simple arylations, this compound and its analogs are instrumental in more complex organic transformations, enabling the construction of intricate molecular architectures.
Enabling Dearomatization Reactions for the Synthesis of Carbocyclic Systems (e.g., Cyclohexenes)
Dearomatization reactions are powerful strategies for converting flat, aromatic compounds into three-dimensional carbocyclic or heterocyclic systems, which are valuable scaffolds in medicinal chemistry. nih.govscribd.com Phenyl sulfones, including this compound, can be involved in such transformations. One novel approach involves the dihapto-coordination of a phenyl sulfone to a tungsten complex, which activates the aromatic ring towards nucleophilic attack. nih.gov This coordinated complex can then undergo a series of protonation and nucleophilic addition steps to ultimately yield highly functionalized trisubstituted cyclohexenes. nih.gov This methodology provides access to complex carbocyclic systems that would be challenging to synthesize through other means. nih.gov
Introduction of Fluorinated Motifs into Organic Molecules
The incorporation of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. dokumen.pub Arylazo sulfones have been utilized in methods for the introduction of fluorinated motifs. For instance, research has explored the use of arylazo sulfones to generate aryl radicals, which can then be trapped by a suitable sulfur dioxide source and a fluorinating agent to produce aryl sulfonyl fluorides. researchgate.net This represents a mild and efficient method for synthesizing these important fluorinated compounds. researchgate.net
Additionally, while not directly involving this compound, related phenyl sulfone derivatives are key reagents in fluoroalkylation reactions. For example, difluoromethyl phenyl sulfone can be used to generate a (benzenesulfonyl)difluoromethide anion, which can then react with alkyl halides to introduce the difluoromethyl group. cas.cn This highlights the broader utility of the sulfone functional group in fluorine chemistry.
Photoacid Generators (PAGs)
Photoacid generators (PAGs) are compounds that release an acid upon exposure to light. nih.govacs.org This property is widely exploited in various industrial processes, including photolithography and 3D printing. nih.govunipv.it Arylazo sulfones have been identified as effective nonionic visible-light PAGs. nih.govacs.org
Upon irradiation with visible light, arylazo sulfones can generate either a weak acid (sulfinic acid) in the absence of oxygen or a strong acid (sulfonic acid) in the presence of oxygen. nih.govacs.org The mechanism involves the initial homolytic cleavage of the N–S bond to form an aryldiazenyl radical and a sulfonyl radical. nih.gov In an oxygen-purged solution, the sulfonyl radical can react with oxygen to ultimately form a sulfonic acid, such as methanesulfonic acid. rsc.org
This light-induced acid generation has been harnessed for various catalytic applications. For example, the photochemically generated acid from arylazo sulfones has been used to catalyze the protection of alcohols and phenols as tetrahydropyranyl ethers or acetals. nih.govacs.org More recently, this strategy has been applied to the Friedel-Crafts arylation of aldehydes with indoles to synthesize valuable bis-indolyl methanes and in the Michael addition of indoles to α,β-unsaturated ketones. rsc.orgresearchgate.net The use of arylazo sulfones as PAGs offers a mild, efficient, and temporally controlled method for acid catalysis. rsc.org
Application in Acid-Catalyzed Organic Transformations Under Mild Irradiation Conditions
Arylazo sulfones, including this compound, have emerged as a significant class of nonionic photoacid generators (PAGs) capable of initiating acid-catalyzed reactions under mild, visible-light irradiation. nih.govacs.orgrsc.org These compounds are typically shelf-stable and colored, allowing for the absorption of visible light. nih.govrhhz.net The core of their function lies in the photolabile nature of the bond between the azo nitrogen and the sulfone sulfur. rsc.orgacs.org
The established mechanism involves the excitation of the arylazo sulfone by visible light, which leads to the homolytic cleavage of the N–S bond. rsc.orgsemanticscholar.org This process generates an aryldiazenyl radical and a sulfonyl radical. nih.govacs.org In an oxygen-saturated or air-equilibrated solution, the sulfonyl radical is efficiently trapped by molecular oxygen to ultimately form a strong sulfonic acid, such as methanesulfonic acid. nih.govacs.orgrsc.org In deoxygenated solutions, a weaker sulfinic acid can be generated. nih.gov This in situ generation of a strong acid under gentle light exposure, often from blue LEDs or even natural sunlight, provides a green and efficient alternative to using and handling corrosive acids, enabling transformations under mild conditions. nih.govacs.org
This photochemical strategy has been successfully applied to various acid-catalyzed transformations. One prominent application is the protection of alcohols and phenols as tetrahydropyranyl ethers or acetals. nih.govacs.org The photogenerated acid catalyzes the addition of the alcohol to a dihydropyran or related precursor, a fundamental protecting group strategy in multi-step organic synthesis. nih.gov
Another significant application is in Friedel-Crafts type reactions. Researchers have developed a versatile and sustainable protocol for the Friedel-Crafts arylation of both aliphatic and aromatic aldehydes with indoles to produce valuable bis-indolyl methanes. rsc.orgrsc.org The reaction proceeds with very low catalyst loading (as low as 0.5 mol%) of the arylazo sulfone PAG. rsc.orgrsc.org Control experiments have confirmed that the reaction is contingent upon the simultaneous presence of both the arylazo sulfone and light. rsc.org The efficiency of the process can be modulated by the electronic nature of the substituents on the arylazo sulfone.
Table 1: Performance of Various Arylazo Sulfones as Photoacid Generators in the Friedel-Crafts Reaction of 3-Phenyl Propanal and Indole rsc.org
| Entry | Arylazo Sulfone Catalyst (Substituent) | Yield (%) |
| 1 | p-OCH₃ | 88 |
| 2 | p-CH₃ | 92 |
| 3 | H | 90 |
| 4 | p-tert-butyl | 96 |
| 5 | p-F | 93 |
| 6 | p-Cl | 95 |
| 7 | p-Br | 94 |
| 8 | p-CF₃ | 85 |
Functional Components in Dye Chemistry
Contribution to the Design and Synthesis of Azo Dyes with Sulfone Functionalities
The this compound framework is a cornerstone in the design of modern synthetic dyes, particularly those requiring high performance and durability. In this context, the molecule provides two critical functionalities: the azo group (–N=N–) acts as the chromophore, which is responsible for the color of the dye, while the sulfone group (–SO₂–) serves as a versatile functional anchor and modifier. unb.ca Azo dyes are known for their brilliant shades across the color spectrum, including yellows, oranges, reds, blues, and browns. unb.ca
The sulfone group significantly influences the properties of the dye. It can enhance the dye's affinity for certain fibers and improve its fastness properties, such as resistance to washing, light, and perspiration. asianpubs.org In many reactive dyes, the sulfone group is part of a reactive handle, such as a vinyl sulfone (–SO₂–CH=CH₂) or β-sulfatoethylsulfone (–SO₂–CH₂–CH₂–OSO₃H) group. asianpubs.orggoogle.comresearchgate.net These groups can form covalent bonds with the hydroxyl groups of cellulosic fibers (like cotton) or the amino groups of protein fibers (like wool and silk), resulting in exceptionally high wash fastness. asianpubs.orggoogle.com
The synthesis of azo dyes containing a sulfone functionality follows a well-established two-step process. unb.ca The first step is the diazotization of a primary aromatic amine that contains a sulfone group. This is typically achieved by treating the amine with a solution of sodium nitrite (B80452) in the presence of a strong mineral acid, like hydrochloric acid, at low temperatures (0–5 °C) to form a diazonium salt. rdd.edu.iq The second step is the azo coupling, where the newly formed diazonium salt, an electrophile, is reacted with a nucleophilic coupling component, such as a phenol, naphthol, or another aromatic amine. unb.ca The sulfone moiety can be located on either the diazo component or the coupling component. google.com
A specific example is the synthesis of a series of 3-{4-[4-(4-arylazo)-benzenesulfonyl]-phenyl}-2-phenyl-3H-quinazolin-4-one dyes. In this work, 4-(2-phenyl-4-oxo-3-quinazolinyl)-4'-aminodiphenylsulfone was used as the diazo component. Following its diazotization, the resulting diazonium salt was coupled with various substituted phenols to yield a range of dyes with promising application properties.
Table 2: Characterization of Synthesized Azo Dyes Incorporating a Phenyl Sulfone Moiety
| Entry | Coupling Component | Resulting Dye Structure | Yield (%) | Melting Point (°C) |
| 1 | Phenol | 3-{4-[4-(4-hydroxyphenylazo)-benzenesulfonyl]-phenyl}-2-phenyl-3H-quinazolin-4-one | 75 | 219 |
| 2 | o-Cresol | 3-{4-[4-(4-hydroxy-3-methylphenylazo)-benzenesulfonyl]-phenyl}-2-phenyl-3H-quinazolin-4-one | 72 | 228 |
| 3 | m-Cresol | 3-{4-[4-(4-hydroxy-2-methylphenylazo)-benzenesulfonyl]-phenyl}-2-phenyl-3H-quinazolin-4-one | 70 | 241 |
| 4 | Resorcinol | 3-{4-[4-(2,4-dihydroxyphenylazo)-benzenesulfonyl]-phenyl}-2-phenyl-3H-quinazolin-4-one | 80 | 232 |
Advancements in Materials Science Through Phenylazo Phenyl Sulfone Derivatives
Initiators in Polymerization Processes
The defining feature of phenylazo phenyl sulfone derivatives in polymerization is their ability to generate free radicals through the cleavage of the carbon-sulfur or nitrogen-sulfur bond. acs.orgnih.gov These radicals can then initiate chain-growth polymerization. tcichemicals.comwikipedia.org The initiation can be triggered by either heat or light, making these compounds highly versatile for different polymerization setups. nih.govtcichemicals.com
Thermal Initiation of Radical Polymerization
This compound and its analogues, such as phenylazo p-tolyl sulfone and benzyl (B1604629) phenylazo sulfone, serve as effective thermal initiators for radical polymerization. oup.comacs.orgconnectedpapers.com When heated, these compounds decompose to produce aryl radicals and sulfonyl radicals. acs.orgoregonstate.edu The decomposition process follows first-order kinetics, although autocatalysis can be observed in some solvents, which can be mitigated by adding a base like calcium oxide. oregonstate.edu
The rate of thermal decomposition is influenced by the solvent. For instance, studies on benzyl phenylazo sulfone (BPA) have shown that activation parameters for decomposition are similar in non-polar solvents like benzene (B151609) and toluene. However, in polar solvents such as pyridine (B92270) and nitrobenzene, the activation entropy decreases significantly, which is attributed to the solvation of the polar transition state. oup.com This solvent-dependent behavior allows for the tuning of the initiation rate. These initiators have been successfully used in the polymerization of various monomers, including methacrylate (B99206) esters. acs.org
Table 1: Thermal Decomposition of Benzyl Phenylazo Sulfone (BPA) in Various Solvents
This table presents the first-order rate constants (k) and activation parameters (activation enthalpy ΔH‡ and activation entropy ΔS‡) for the thermal decomposition of BPA at 80.0 °C, demonstrating the influence of solvent polarity on the initiation process.
| Solvent | k x 10⁵ (s⁻¹) | ΔH‡ (kcal/mol) | ΔS‡ (cal/deg·mol) |
| Benzene | 5.50 | 28.5 | 4.8 |
| Toluene | 5.17 | 28.6 | 5.0 |
| Anisole | 4.42 | 28.7 | 5.1 |
| Chlorobenzene | 4.18 | 28.7 | 4.8 |
| Pyridine | 10.2 | 26.8 | -0.3 |
| Nitrobenzene | 14.8 | 26.6 | -0.6 |
| Data sourced from studies on the thermal decomposition of benzyl phenylazo sulfone. oup.com |
Photochemical Initiation of Polymerization
Arylazo sulfones are highly effective as photoinitiators, capable of initiating radical polymerization upon exposure to visible light, including blue light (e.g., 456 nm). acs.orgrsc.org This process operates smoothly at room temperature without the need for co-initiators or additives. rsc.org The initiation mechanism involves the photoinduced homolytic cleavage of the N–S bond, which generates an aryldiazenyl radical and a sulfonyl radical. acs.org These species can then initiate the polymerization of a wide range of electron-poor olefins. rsc.org
The photochemical approach offers excellent spatial and temporal control over the polymerization process. nih.gov Research has demonstrated the successful polymerization of various monomers, achieving high molecular weight polymers in excellent yields. rsc.org The photoreactivity can be dependent on the wavelength of the light used, allowing for selective generation of radical species. nih.gov This method is particularly valuable for applications requiring mild reaction conditions, such as in photocurable composites and 3D printing. acs.orgnih.gov
Table 2: Blue Light-Driven Free-Radical Polymerization Using Arylazo Sulfone Initiators
This table showcases the effectiveness of arylazo sulfones as photoinitiators in the polymerization of various monomers under blue light irradiation, detailing monomer conversion, number average molecular weight (Mn), and polydispersity index (Đ).
| Monomer | Initiator | Conversion (%) | Mn ( g/mol ) | Đ (Mn/Mw) |
| N,N-Dimethylacrylamide | 4-Methoxyphenylazo methyl sulfone | 98 | 172,000 | 1.63 |
| Methyl Acrylate | 4-Methoxyphenylazo methyl sulfone | 99 | 195,000 | 1.80 |
| Methyl Methacrylate | 4-Chlorophenylazo methyl sulfone | 95 | 240,000 | 1.95 |
| 4-Acryloylmorpholine | 4-Methoxyphenylazo methyl sulfone | 99 | 165,000 | 1.55 |
| Data adapted from research on blue light-driven polymerization using arylazo sulfones. rsc.org |
Surface Functionalization and Grafting Techniques
The ability of arylazo sulfones to generate radicals under photochemical stimulation has been exploited for surface modification and polymer grafting. nih.gov This technique allows for the covalent attachment of polymer chains to various substrates, altering their surface properties for specific applications. nih.gov
Photoinduced Grafting onto Metallic Surfaces
A significant application of this compound derivatives is the photoinduced grafting of functional groups onto metallic surfaces, such as gold. nih.govacs.org Upon irradiation with light, arylazo sulfones undergo cleavage of the N–S bond, producing both aryl and sulfonyl radicals. nih.gov These reactive radicals can then bind to the metallic surface, creating a functionalized layer.
This technique allows for the simultaneous grafting of two different chemical moieties (the aryl group and the sulfonyl group) in a single step. nih.govacs.org The process is catalyst-free and provides a straightforward method for creating robust, covalently bonded organic layers on metals. acs.org Such modified surfaces are of interest for developing new sensors, electronic devices, and biocompatible materials. ichtj.waw.plcsem.ch
Integration into Advanced Polymer Architectures
The incorporation of specific chemical groups into a polymer's backbone is a key strategy for designing advanced materials with tailored properties. kinampark.comrsc.org The inclusion of azo and sulfone moieties, characteristic of this compound, into polymer chains has been shown to be an effective method for enhancing material performance. researchgate.netresearchgate.net
Enhancing Thermal Stability and Performance of Polymer Backbones
For example, polyesters synthesized with a monomer containing phenylthiourea (B91264), azo, and sulfone groups have demonstrated high thermal stability, with decomposition temperatures often exceeding 300°C. researchgate.netresearchgate.net The presence of these groups imparts rigidity and can promote intermolecular interactions, such as hydrogen bonding in the case of thiourea-containing polymers, further restricting chain mobility and enhancing stability. researchgate.net This strategy is crucial for developing high-performance polymers for applications in electronics and aerospace, where resistance to high temperatures is essential. mdpi.com
Table 3: Thermal Properties of Polymers with Azo and Sulfone Groups in the Backbone
This table compares the thermal stability of various polyesters synthesized from a monomer containing p-hydroxyphenyl azo thiourea (B124793) diphenyl sulfone (HP-ATDS) with different diacid chlorides. The 5% weight loss temperature (T_d5) indicates the onset of thermal degradation.
| Polymer | Diacid Chloride Used | Glass Transition Temp. (Tg) (°C) | 5% Weight Loss Temp. (T_d5) (°C) |
| Polyester 1 | Terephthaloyl chloride | Not Detected | 335 |
| Polyester 2 | Isophthaloyl chloride | 185 | 320 |
| Polyester 3 | Adipoyl chloride | 160 | 305 |
| Polyester 4 | Sebacoyl chloride | 152 | 310 |
| Data derived from studies on thermally stable polymers containing phenylthiourea, azo, and sulfone groups. researchgate.net |
Contribution to the Development of High-Performance Sulfone-Based Polymers for Specialised Applications
The integration of this compound and related azo-sulfone moieties into polymer structures has been a notable area of research, aiming to enhance the properties of conventional high-performance sulfone-based polymers for specialized applications. The incorporation of the rigid and photoactive azo group, combined with the robust sulfone linkage, can impart unique thermal, mechanical, and functional characteristics to the resulting materials.
Research has demonstrated that the introduction of azo groups into a polysulfone backbone can lead to materials with good thermal stability. For instance, new photoactive copolysulfones containing azo crown ether moieties have been synthesized, exhibiting favorable thermal properties. researchgate.net Similarly, the development of poly(thiourea-azo-sulfone) (PTAS) has yielded a thermally stable aromatic azo-polymer. ias.ac.in
Blending existing high-performance polymers with those containing azo-sulfone structures has been shown to be an effective strategy for developing materials with a tailored balance of properties. A notable example is the blending of poly(styrene-block-butadiene-block-styrene) (SBS) with poly(thiourea-azo-sulfone) (PTAS). Microscopic analysis of these blends indicated good adhesion between the two polymer phases. ias.ac.in This compatibility allows for the creation of materials that leverage the elastomeric nature of SBS with the enhanced thermal and mechanical properties conferred by PTAS.
Detailed research findings have quantified the improvements in the thermal and mechanical properties of these blends. As the concentration of PTAS in the SBS blends increases, a clear trend of enhancement in key performance indicators is observed.
Table 1: Thermal Properties of SBS/PTAS Blends
| PTAS Content (wt%) | Glass Transition Temperature (Tg) (°C) | 10% Weight Loss Temperature (°C) |
|---|---|---|
| 0 | - | 481 |
| 10 | 123 | - |
| 60 | 136 | 497 |
Data sourced from Kausar, A. (2014). ias.ac.in
The glass transition temperature (Tg) of the blends shows a marked increase with higher PTAS content, indicating improved thermal stability at elevated temperatures. ias.ac.in The temperature at which 10% weight loss occurs also rises, further confirming the enhanced thermal robustness of the blends. ias.ac.in
Table 2: Mechanical and Electrical Properties of SBS/PTAS Blends
| PTAS Content (wt%) | Tensile Strength (MPa) | Electrical Conductivity (S cm-1) |
|---|---|---|
| 10 | 52.40 | - |
| 30 | 56.67 | - |
| 60 | 59.96 | 1.43 |
Data sourced from Kausar, A. (2014). ias.ac.inias.ac.in
The mechanical strength of the SBS blends is also significantly improved with the addition of the rigid-rod azo-polymer, PTAS. ias.ac.in The tensile strength increases progressively with the PTAS loading. ias.ac.in Furthermore, the incorporation of PTAS introduces electrical conductivity to the otherwise insulating SBS matrix, with a blend containing 60% PTAS achieving a notable level of conductivity. ias.ac.in This combination of enhanced thermal stability, mechanical strength, and electrical conductivity makes these blends potential candidates for engineering applications, including those in the aerospace sector. ias.ac.in
Beyond structural and thermal enhancements, the azo group's presence opens up possibilities for photoresponsive materials. Polysulfones containing azobenzene (B91143) have been investigated for their photoresponsive behavior, which could be exploited in applications such as optical data storage. researchgate.net The inherent photoactivity of the phenylazo group allows for the development of "smart" polymers that can respond to light stimuli.
Furthermore, the synthesis of novel perfluorinated organic polymers incorporating azo-linkers has led to materials with high thermal stability, in the range of 350–500 °C, and significant porosity. One such azo-based polymer exhibited a high surface area of 770 m²/g. mdpi.com These characteristics are highly desirable for applications in gas separation and storage.
Enhancing thermal stability and mechanical strength.
Imparting electrical conductivity.
Introducing photoresponsive properties for functional applications.
Creating porous polymers with high surface areas for separation technologies.
Emerging Research Trajectories and Future Prospects for Phenylazo Phenyl Sulfone
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of phenylazo phenyl sulfone and its derivatives has traditionally relied on established methods such as the coupling of diazonium salts with sulfinate salts. acs.org This approach involves the initial conversion of anilines to their corresponding diazonium salts, which are then reacted with a suitable sulfinate. acs.org Another conventional method is the oxidation of N-sulfonylaryl hydrazines, which are themselves derived from aryl hydrazines. acs.org While effective, these methods can involve harsh conditions or the use of hazardous reagents, prompting a shift towards more sustainable and efficient synthetic strategies.
Recent research has focused on developing catalyst-free and visible-light-induced methods. For instance, a notable advancement is the synthesis of unsymmetrical sulfoxides through the irradiation of arylazo sulfones in the presence of thiols in an air-saturated atmosphere. acs.org This method offers high selectivity, mild reaction conditions, and good tolerance of various functional groups. acs.org Additionally, the development of one-pot reaction strategies has streamlined the synthesis of complex heterocyclic systems incorporating the phenylsulfonyl moiety. nih.gov These modern approaches often utilize microwave irradiation to reduce reaction times and improve yields. nih.gov
The exploration of novel synthetic routes also extends to the use of different starting materials and catalysts. Palladium-catalyzed cross-coupling reactions have been employed for the synthesis of organosulfur compounds, showcasing the versatility of modern catalytic systems. researchgate.net Furthermore, the in situ generation of sulfinate ions and C-H bond activation techniques are being investigated to provide more direct and atom-economical pathways to sulfones. jchemrev.com These emerging methodologies represent a significant step forward in the sustainable production of phenylazo phenyl sulfones and related compounds, minimizing waste and energy consumption.
Rational Design of Derivatives with Tunable Reactivity and Selectivity
The functional versatility of this compound has spurred significant interest in the rational design of its derivatives to achieve tunable reactivity and selectivity. By strategically modifying the chemical structure, researchers can fine-tune the electronic and steric properties of the molecule, thereby controlling its behavior in various chemical transformations.
One key area of focus is the introduction of substituents onto the aromatic rings of the this compound core. The position and nature of these substituents can have a profound impact on the molecule's photoreactivity. For example, the presence of electron-donating or electron-withdrawing groups can alter the absorption spectrum, influencing the efficiency of photochemical reactions under visible light. acs.org This tunability is crucial for applications where specific light-harvesting properties are desired.
Computational studies, particularly using Density Functional Theory (DFT), have become an indispensable tool in the rational design process. researchgate.netjchemrev.com These theoretical methods allow for the prediction of molecular geometries, electronic structures, and reactivity parameters before undertaking experimental synthesis. jchemrev.com By calculating properties such as HOMO-LUMO energy gaps, dipole moments, and molecular electrostatic potentials, researchers can gain insights into how different structural modifications will affect the molecule's behavior. jchemrev.com This predictive capability accelerates the discovery of derivatives with optimized properties for specific applications, such as enhanced catalytic activity or improved performance in materials science.
The design of derivatives also extends to controlling the type of reactive intermediates generated upon photolysis. Research has shown that by varying the irradiation conditions (e.g., using visible versus UVA light), it is possible to selectively generate either aryl radicals or aryl cations from the same arylazo sulfone precursor. researchgate.net This wavelength-selective generation of reactive species opens up new avenues for controlling reaction pathways and achieving high selectivity in metal-free photoarylations. researchgate.net
Exploration of Advanced Photochemical Applications in Responsive Materials
The unique photochemical properties of this compound and its derivatives make them promising candidates for the development of advanced responsive materials. These "smart" materials can change their properties in response to external stimuli, such as light, which allows for the creation of dynamic and functional systems.
A significant area of application is in the field of photochromic materials. The azobenzene (B91143) unit within the this compound structure can undergo reversible trans-cis isomerization upon irradiation with light of specific wavelengths. researchgate.netnih.gov This photo-induced switching behavior leads to changes in the molecule's shape, polarity, and absorption spectrum, which can be harnessed to control the properties of the bulk material. For example, polymers incorporating this compound moieties can exhibit photoresponsive changes in their solubility or conformation. nih.gov
The ability of arylazo sulfones to act as visible-light photoacid generators (PAGs) is another exciting application. acs.org Upon irradiation, these compounds can release a strong sulfonic acid, which can then catalyze a variety of chemical reactions. acs.org This property has been exploited in the development of photocurable adhesives, 3D printing systems, and photoresists. acs.org The use of visible light is particularly advantageous as it is less damaging and more accessible than UV irradiation.
Furthermore, phenylazo phenyl sulfones are being explored as photoinitiators in polymerization reactions. acs.org The photogenerated radicals from the cleavage of the N-S bond can initiate the polymerization of monomers like methacrylate (B99206) esters. acs.org This allows for the spatial and temporal control of polymer formation, which is crucial for applications such as photografting and surface modification. acs.org The ability to graft both aryl and sulfonyl groups onto a surface simultaneously opens up possibilities for creating multifunctional surfaces with tailored properties. acs.org
Synergistic Integration of Experimental and Computational Approaches for Predictive Design
The advancement of research on this compound is increasingly reliant on the synergistic integration of experimental and computational methods. This combined approach allows for a deeper understanding of the structure-property relationships of these molecules and facilitates the predictive design of new derivatives with desired functionalities.
Computational chemistry, particularly Density Functional Theory (DFT), plays a crucial role in elucidating the electronic structure, molecular geometry, and reactivity of this compound and its analogs. researchgate.netjchemrev.comresearchgate.net Theoretical calculations can predict key parameters such as bond lengths, bond angles, frontier molecular orbital energies (HOMO and LUMO), and molecular electrostatic potential maps. jchemrev.comnih.gov This information provides valuable insights into the molecule's stability, reactivity, and potential interaction sites. researchgate.netjchemrev.com For instance, computational studies can help to understand the mechanism of photochemical reactions by modeling the transition states and reaction pathways. acs.org
Experimental studies provide the necessary validation for the theoretical predictions and offer tangible data on the compound's behavior. Techniques such as UV-visible spectroscopy, NMR spectroscopy, and X-ray crystallography are used to characterize the synthesized compounds and study their photochemical properties. researchgate.net The experimental results, in turn, can be used to refine the computational models, leading to more accurate predictions.
This iterative cycle of computational prediction and experimental verification has proven to be a powerful strategy for the rational design of new materials. For example, in the development of sulfonated poly(arylene ether sulfone)s, computational simulations were used to predict the spontaneity of polymerization with different monomers, which was then confirmed by experimental synthesis and characterization. nih.gov Similarly, the combination of experimental and computational approaches has been instrumental in understanding the tautomeric equilibria in azo dyes and predicting their inhibition performance in various applications. researchgate.netresearchgate.net
The future of this compound research will likely see an even greater reliance on this integrated approach. As computational methods become more sophisticated and accessible, they will play an increasingly important role in guiding experimental efforts, accelerating the discovery of new compounds and applications.
Q & A
Q. What are the optimal synthetic routes for phenylazo phenyl sulfone, and how do reaction conditions influence yield and purity?
Methodological Answer: this compound can be synthesized via oxidation of sulfoxide precursors or coupling reactions. For example, Fe(II)-activated peroxydisulfate (PDS) systems generate high-valent iron species (e.g., Fe(IV)), which oxidize sulfoxides to sulfones with near-quantitative yields under acidic conditions . Reaction parameters such as pH (3–5), temperature (ambient to 80°C), and stoichiometric ratios of oxidizing agents must be optimized to minimize side products. Characterization via HPLC or GC-MS is critical to confirm purity, as residual azo intermediates or unreacted sulfoxides may persist .
Q. What analytical techniques are most effective for characterizing this compound’s structure and stability?
Methodological Answer: Combined spectroscopic methods are essential:
- NMR : To confirm sulfone (-SO₂-) and azo (-N=N-) functional groups.
- FT-IR : Peaks at ~1150 cm⁻¹ (asymmetric SO₂ stretching) and ~1300 cm⁻¹ (azo group) .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., 218.27 g/mol for diphenyl sulfone analogs) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability; sulfones typically decompose above 300°C .
Q. How does this compound interact with common solvents, and what solvent systems are ideal for its reactivity studies?
Methodological Answer: this compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water. Solvent choice impacts reaction kinetics: DMF enhances nucleophilic substitution reactions, while aqueous-organic mixtures (e.g., H₂O:EtOH) stabilize intermediates in redox processes. Solubility parameters should be empirically determined via UV-Vis spectroscopy or dynamic light scattering .
Advanced Research Questions
Q. What mechanistic pathways explain this compound’s stability under oxidative or reductive conditions?
Methodological Answer: Under oxidative conditions (e.g., Fe(IV)/PDS systems), the sulfone group resists further oxidation due to its +6 sulfur oxidation state. In reductive environments (e.g., NaTeH/ZnCl₂), desulfurization may occur, but this compound shows higher stability compared to sulfides or sulfoxides. Mechanistic studies should employ isotopic labeling (e.g., ³⁴S) and trapping agents (e.g., TEMPO) to identify transient intermediates .
Q. How can contradictions in reported degradation pathways be resolved?
Methodological Answer: Discrepancies often arise from differing reactive species (e.g., •OH vs. Fe(IV)). For example:
Q. What role does this compound play in proton exchange membranes (PEMs), and how does its structure influence conductivity?
Methodological Answer: Sulfonated polymers with phenyl sulfone moieties enhance PEM performance by providing hydrolytic stability and protonic conductivity. Key parameters include:
Q. How can computational modeling predict this compound’s reactivity in complex matrices?
Methodological Answer: Density Functional Theory (DFT) simulations can model:
Q. What are the challenges in detecting this compound degradation products in environmental samples?
Methodological Answer: Degradation products (e.g., sulfonic acids or aryl amines) require advanced separation techniques:
- LC-MS/MS : For trace-level quantification.
- Ion Chromatography : To detect ionic byproducts.
Matrix effects (e.g., humic acids) necessitate solid-phase extraction (SPE) or derivatization protocols .
Methodological Frameworks
- PICO Framework : Use to structure studies on sulfone reactivity (Population: sulfone derivatives; Intervention: oxidative/reductive conditions; Comparison: sulfides/sulfoxides; Outcome: stability metrics) .
- Data Contradiction Analysis : Apply triangulation with multiple analytical methods (e.g., ESR for radical detection, HPLC for product distribution) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
